3-(Piperidin-4-yloxy)benzamide hydrochloride
Description
3-(Piperidin-4-yloxy)benzamide hydrochloride (CAS: 857048-73-8) is a benzamide derivative featuring a piperidin-4-yloxy substituent at the 3-position of the aromatic ring. The compound consists of a benzamide core (a benzene ring linked to a carboxamide group) and a piperidine moiety connected via an ether bond.
Properties
IUPAC Name |
3-piperidin-4-yloxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)9-2-1-3-11(8-9)16-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOURBXQJNMCHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858654 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906744-11-4 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of 3-(4-fluoro-2-nitrophenoxy)propanol Intermediate
One documented approach involves starting with halogenated or nitro-substituted phenolic compounds, such as 3-(4-fluoro-2-nitrophenoxy)propanol, which is reacted under controlled conditions to introduce the piperidine moiety after reduction steps (patent US4962115A). The process includes:
- Reacting 3-(4-fluoro-2-nitrophenoxy)propanol with solvents like trichloromethane and additives such as N,N-dimethylformamide.
- Subsequent reduction of nitro groups to amines.
- Nucleophilic substitution to attach the piperidine ring, forming the ether linkage.
Nucleophilic Substitution and Amidation
The piperidine nitrogen can be introduced by nucleophilic substitution reactions on appropriately activated benzamide derivatives. For example:
- Benzoyl chloride derivatives react with piperidine under acidic conditions to form N-(piperidin-4-yl)benzamide intermediates.
- The hydroxyl group at the 3-position of the benzamide ring is then etherified with the 4-position of piperidine, often using alkylation or Williamson ether synthesis methods.
This method is supported by the synthesis of related benzoylpiperidine fragments, which are common in medicinal chemistry due to their metabolic stability and ease of functionalization.
Salt Formation
The free base form of 3-(piperidin-4-yloxy)benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl. This step enhances the compound's solubility in aqueous media, which is crucial for biological applications.
Detailed Synthetic Routes
The following table summarizes typical synthetic routes and conditions reported in the literature and patents for preparing this compound or closely related compounds:
| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | 3-Hydroxybenzamide or 3-hydroxybenzoic acid derivatives | Activation with halogenating agents (e.g., bromine) or conversion to benzoyl chloride | Preparation of reactive benzamide intermediates for substitution |
| 2 | Piperidin-4-ol or piperidine | Williamson ether synthesis: base (e.g., K2CO3), solvent (DMF or acetone), heating | Formation of 3-(piperidin-4-yloxy)benzamide via ether bond |
| 3 | Free base 3-(piperidin-4-yloxy)benzamide | Treatment with HCl (gas or aqueous) | Formation of hydrochloride salt for improved solubility and stability |
| 4 | Optional purification | Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) | Isolation of pure hydrochloride salt |
Research Findings and Optimization
- Epoxidation and Ring Opening: Some synthetic routes involve epoxidation of tetrahydropyridine derivatives followed by ring opening to form piperidinols, which can then be coupled with benzamide derivatives to form the ether linkage.
- Use of Weinreb Amides: The benzoylpiperidine fragment can be synthesized using Weinreb amides, which allow for selective ketone formation and subsequent functionalization. This method provides a versatile platform for modifying the benzamide portion before etherification.
- Cross-Coupling Reactions: If halogenated benzamide intermediates are used, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or etherification) can be employed to attach the piperidine moiety efficiently.
- Reaction Conditions: Mild bases such as potassium carbonate and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the etherification step to achieve high yields and purity.
Comparative Table of Related Piperidinyl Benzamide Derivatives
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-4-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzamide group can be oxidized to form benzoic acid derivatives.
Reduction: The piperidin-4-ol moiety can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group in the piperidin-4-ol moiety can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used, with reaction conditions varying based on the specific electrophile.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 3-(piperidin-4-yloxy)benzoic acid.
Reduction: Piperidine derivatives, such as 3-(piperidin-4-yl)benzamide.
Substitution: Various substituted piperidin-4-ol derivatives, depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
3-(Piperidin-4-yloxy)benzamide hydrochloride serves as a lead compound for developing new pharmaceuticals, particularly in oncology and neurology. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, making it a candidate for anticancer drug development.
The compound exhibits notable biological activities:
- Antitumor Effects: Studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 liver cancer cells, with an IC50 value of around 0.12 μM. The mechanism involves the induction of apoptosis through caspase activation and modulation of protein expression related to cell cycle regulation.
- Neuropharmacological Effects: Preliminary research indicates potential neuroprotective properties, suggesting applications in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Antitumor Activity in HepG2 Cells:
- Study Findings: Treatment resulted in significant inhibition of cell viability.
- Mechanism: Induction of HIF-1α and activation of apoptotic pathways.
-
Neuroprotective Potential:
- Preliminary Investigations: Showed promise for further research into its effects on neurodegenerative conditions.
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study | Cell Line | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study A | HepG2 | 0.12 | Induction of HIF-1α, apoptosis via caspase-3 activation | Significant inhibition of cell growth |
| Study B | Various Cancer Lines | 0.13 | Upregulation of apoptotic markers | Promotes tumor cell apoptosis |
Mechanism of Action
The mechanism by which 3-(Piperidin-4-yloxy)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and pain perception.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Weight | Solubility (Water) | LogP (Predicted) |
|---|---|---|---|
| 3-(Piperidin-4-yloxy)benzamide HCl | 284.74 | High | 1.8 |
| 4-(Piperidin-4-yloxy)benzamide HCl | 284.74 | Moderate | 2.1 |
| Ponatinib HCl | 569.02 | Low | 4.5 |
Biological Activity
3-(Piperidin-4-yloxy)benzamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16ClN2O2
- Molecular Weight : 240.72 g/mol
- CAS Number : 857048-73-8
The compound features a benzamide core substituted with a piperidin-4-yloxy group, which is crucial for its biological activity. The presence of the piperidine ring enhances interaction with various biological targets, including enzymes and receptors.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
- Receptor Binding : It interacts with various receptors, influencing signaling pathways that can lead to physiological changes such as apoptosis or cell cycle arrest.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has identified key structural features that enhance biological activity. For example, modifications in the piperidine substituent and the amide functionality significantly affect potency. A notable study revealed that certain analogs displayed enhanced inhibition of the choline transporter (CHT), indicating a promising pathway for therapeutic development .
Antitumor Activity
One of the most compelling areas of research is the antitumor activity of this compound. In vitro studies have demonstrated:
- Cell Line Studies : The compound showed potent activity against HepG2 liver cancer cells, with an IC50 value of 0.25 µM. Mechanistic studies indicated that it induces cell cycle arrest via a p53/p21-dependent pathway, enhancing the expression of tumor suppressor proteins while inhibiting cyclin B1 .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Choline Transporter Inhibition : High-throughput screening identified several derivatives that selectively inhibit CHT, suggesting potential applications in neurological disorders where choline metabolism is disrupted .
Case Studies
- Case Study on HepG2 Cells :
- Choline Transporter Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Piperidin-4-yloxy)benzamide hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-piperidinyloxybenzoic acid derivatives and appropriate acylating agents under controlled pH and temperature. highlights the use of organic solvents (e.g., alcohols) and hydrochloric acid for salt formation . To optimize purity, recrystallization from isopropanol/water mixtures (as described for structurally similar compounds in ) is recommended, with monitoring via HPLC (≥98% purity threshold) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Key properties include:
- Melting Point : ~175–180°C (decomposition observed) .
- Solubility : Soluble in water, alcohols, and polar organic solvents .
- Structural Confirmation : Use FTIR for functional group analysis (e.g., amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for piperidine and benzamide moiety assignments, and mass spectrometry (ESI-MS) for molecular ion verification .
Q. What safety protocols are critical during handling?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
- Storage : Store in airtight containers at room temperature, away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability or toxicity data?
- Methodology :
- Stability Studies : Conduct accelerated stability testing under varying pH, temperature, and humidity conditions. Use HPLC to monitor degradation products (e.g., hydrolysis of the amide bond) .
- Toxicity Gaps : While acute toxicity data are limited (), perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare with structurally related benzamides (e.g., ’s Trypanosoma brucei inhibitors) to infer safety thresholds .
Q. What advanced techniques are suitable for analyzing crystalline forms or polymorphism?
- Methodology :
- X-ray Diffraction (XRD) : Resolve unit cell parameters (e.g., monoclinic systems with space group P 1 21/c 1) as demonstrated in for similar hydrochloride salts .
- Raman Spectroscopy : Use 785 nm/830 nm lasers to distinguish polymorphs via vibrational mode shifts (e.g., C-Cl stretches) .
- Thermogravimetric Analysis (TGA) : Quantify hydrate formation or decomposition events .
Q. How to design experiments for evaluating its pharmacological potential?
- Methodology :
- Target Identification : Screen against kinase or GPCR targets using computational docking (e.g., AutoDock Vina) based on the piperidine-amide scaffold’s flexibility .
- In Vivo Pharmacokinetics : Administer in rodent models (oral/i.v.) and quantify plasma half-life via LC-MS/MS. Note hepatic metabolism (CYP450 interactions) and renal excretion pathways, as suggested for related compounds in .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy → halogen) and compare bioactivity using dose-response assays .
Data Contradiction Analysis
Q. How to resolve discrepancies in GHS classification or ecological impact data?
- Methodology :
- Regulatory Alignment : Cross-reference regional guidelines (e.g., Japan’s NITE 2020 data in vs. EPA DSSTox in ). If conflicting, apply the precautionary principle and assume acute toxicity (Category 4) until validated .
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (OECD 202) if mobility/bioaccumulation data are absent ( lacks ecotoxicity data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
